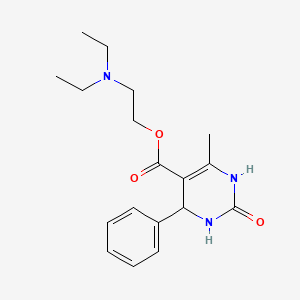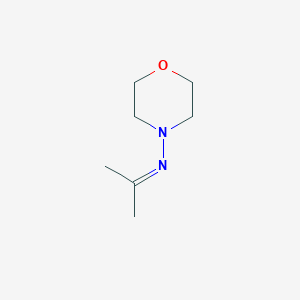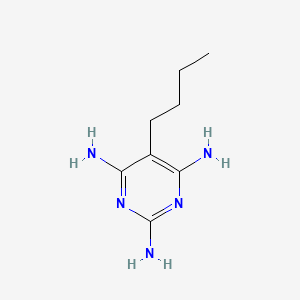
5-Butylpyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butylpyrimidine-2,4,6-triamine is an organic compound with the molecular formula C8H15N5 and a molecular weight of 181.24 g/mol . This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of three amino groups at positions 2, 4, and 6, along with a butyl group at position 5, makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 5-Butylpyrimidine-2,4,6-triamine can be achieved through several synthetic routes. One common method involves the reaction of 2-butylpropanediamide with suitable reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
5-Butylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Butylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 5-Butylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
5-Butylpyrimidine-2,4,6-triamine can be compared with other similar compounds, such as 2,4,6-triaminopyrimidine . While both compounds share the pyrimidine core with amino groups at positions 2, 4, and 6, the presence of the butyl group at position 5 in this compound distinguishes it from 2,4,6-triaminopyrimidine. This structural difference can lead to variations in their chemical reactivity and biological activity.
Similar Compounds
- 2,4,6-Triaminopyrimidine
- Pyrimidine-2,4,6-triyltriamine
Propriétés
Numéro CAS |
4086-51-5 |
|---|---|
Formule moléculaire |
C8H15N5 |
Poids moléculaire |
181.24 g/mol |
Nom IUPAC |
5-butylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C8H15N5/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H6,9,10,11,12,13) |
Clé InChI |
WEKKOIATWTXXBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N=C(N=C1N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


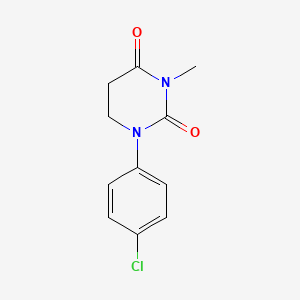

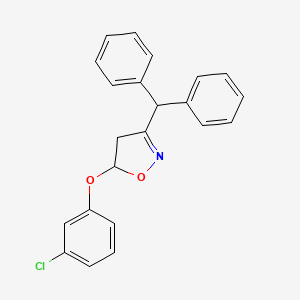
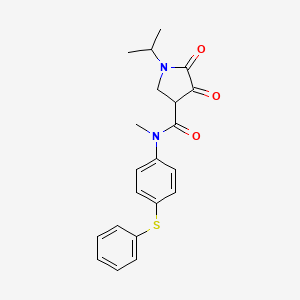
![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
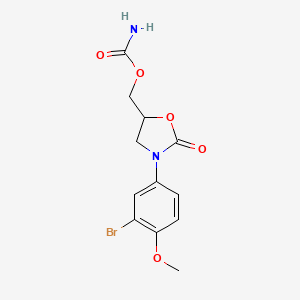
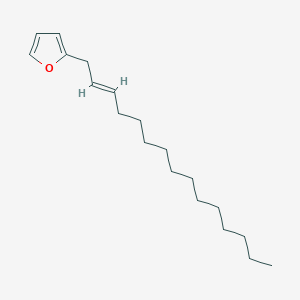
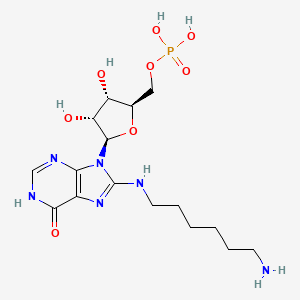
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
